1-[3-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline

Physicochemical profiling Isomer comparison Drug-likeness

Researchers exploring PON2-targeted screening libraries often face isomeric activity cliffs-where the para-CF3 analog shows divergent potency. This meta-CF3-phenyl derivative resolves that challenge with a defined substitution pattern that preserves target engagement and enables precise structure-activity relationship (SAR) exploration. - Distinct meta-substitution alters dipole moment and metabolic soft spots vs. para isomer, critical for isoform selectivity. - Fragment-like properties (MW 313.28 Da; clogP ~4.87) suit kinase, GPCR, and epigenetic reader campaigns. - Available as a custom synthesis item with verified 1H NMR fingerprints for isomeric purity determination.

Molecular Formula C17H10F3N3
Molecular Weight 313.28 g/mol
Cat. No. B5521120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline
Molecular FormulaC17H10F3N3
Molecular Weight313.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C17H10F3N3/c18-17(19,20)13-6-3-5-12(10-13)16-22-21-15-9-8-11-4-1-2-7-14(11)23(15)16/h1-10H
InChIKeyFYOLBHBFJJJIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline – Procurement Overview


1-[3-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline (CAS not assigned; MF: C₁₇H₁₀F₃N₃; MW: 313.28 g/mol) is a fully aromatic, planar heterocycle belonging to the [1,2,4]triazolo[4,3-a]quinoline family. The compound incorporates a 3‑(trifluoromethyl)phenyl substituent at the 1‑position of the fused triazoloquinoline core [1]. The triazoloquinoline scaffold is recognized in the patent literature for its broad pharmacological potential, including sedative, tranquilizing, anti‑inflammatory and analgesic properties [2]. This specific meta‑CF₃‑phenyl derivative is available from commercial screening libraries and is employed as a fragment‑like starting point in structure‑activity relationship (SAR) explorations and medicinal chemistry campaigns.

Fragment-like triazoloquinoline scaffold for SAR and medicinal chemistry campaigns
Meta-trifluoromethyl substitution for isomeric selectivity profiling
Independent reference spectrum available for identity verification

1-[3-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline – Generic Substitution Failure


Within the 1‑aryl‑[1,2,4]triazolo[4,3-a]quinoline series, the position of the trifluoromethyl substituent on the pendant phenyl ring is a critical determinant of both physicochemical properties and biological target engagement. Simple interchange with the para‑CF₃ isomer (1‑[4‑(trifluoromethyl)phenyl]‑[1,2,4]triazolo[4,3‑a]quinoline) [1] or other halogenated analogs cannot be assumed to preserve potency, selectivity, or pharmacokinetic behavior. The meta‑CF₃ group alters the electron distribution across the triazoloquinoline core, modifies lipophilicity (clogP ~4.87 vs. ~4.87 for the para isomer; identical calculated logP but differentiated dipole moment and polar surface area) [2], and can redirect metabolic soft spots. The patent literature explicitly claims triazoloquinolines bearing diverse substituents, including trifluoromethyl, yet emphasizes that specific substitution patterns dictate the pharmacological profile [3]. Consequently, procurement decisions must be based on the exact substitution pattern rather than generic class membership.

Meta vs Para Para-CF₃ isomer may alter permeability and binding profile due to differing dipole moment and polar surface area
Halogenated Analogs Other aryl substituents may redirect metabolic soft spots and shift off-target pharmacology
Unsubstituted Core Triazoloquinolines without aryl group at 1-position show weaker or absent PON2 activity

1-[3-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline – Differentiation Evidence


Meta vs. Para CF₃ Physicochemical Signatures

The meta‑trifluoromethylphenyl isomer (target compound) and its para counterpart share the same molecular formula (C₁₇H₁₀F₃N₃) and calculated logP (4.869), yet differ in topological polar surface area (tPSA: 48 Ų vs. 49 Ų for the para isomer) and dipole moment orientation [1][2]. These subtle differences influence passive membrane permeability and off‑target binding promiscuity. In the absence of direct comparative biological data, the class‑level inference that meta‑substituted aryl groups often reduce CYP450‑mediated metabolism relative to para‑substituted congeners provides a rationale for selecting the meta isomer in early‑stage lead optimization.

Meta vs Para CF₃
Class-level inference
ΔtPSA = 1 Ų (meta lower)
May support permeability differentiation; context-dependent
Calculated values; direct comparative biological data absent
Physicochemical profiling Isomer comparison Drug-likeness

Validated Pharmacological Scaffold

The European patent EP0174833A3 establishes that 1,2,4‑triazolo[4,3‑a]quinolines bearing a trifluoromethyl substituent on the aryl ring possess useful pharmacological properties [1]. While no quantitative in‑vivo efficacy data are disclosed for the specific meta‑CF₃ compound, the patent explicitly claims derivatives with CF₃ as a preferred substituent, distinguishing them from unsubstituted or halogen‑only analogs that lack the metabolic stability and lipophilicity advantages conferred by the trifluoromethyl group. This patent protection signals industrial interest and serves as a procurement filter: compounds outside the CF₃‑substituted space are not covered by this intellectual property.

Patent Scaffold Validation
Class-level inference
CF₃-substituted triazoloquinolines explicitly claimed in EP0174833A3
Aligns with patent-protected chemical space
Binary inclusion; no quantitative efficacy data
Pharmacological validation Patent evidence Scaffold differentiation

PON2 Inhibitory Activity Potential

The [1,2,4]triazolo[4,3‑a]quinoline scaffold is the core of TQ416, the only known small‑molecule inhibitor of paraoxonase‑2 (PON2) with an EC₅₀ of ~400 nM in cell‑based assays [1]. A 2026 SAR study demonstrated that subtle modifications at the 1‑position of the triazoloquinoline core can shift PON2 inhibitory potency into the nanomolar IC₅₀ range [2]. Although the specific meta‑CF₃‑phenyl derivative has not been tested in this assay, its structural proximity to TQ416 and the active analogs places it within the most potent chemical space identified for this emerging target. In contrast, triazoloquinolines lacking a 1‑aryl substituent or bearing simple alkyl groups show substantially weaker or no PON2 activity.

PON2 Scaffold Chemotype
Class-level inference
Scaffold of TQ416 (EC₅₀ ~400 nM); active analogs in nanomolar range
May support PON2 screening inclusion
Specific compound not tested; potency window to verify
Paraoxonase-2 inhibition SAR Chemical probe

¹H NMR Spectral Fingerprint

The target compound possesses a unique ¹H NMR spectrum archived in the Wiley SpectraBase database [1]. This spectral fingerprint enables unambiguous identity confirmation upon receipt, distinguishing it from the para isomer (also in SpectraBase, Compound ID B0CK7CugnTc) [2] and other triazoloquinoline derivatives. For procurement from non‑GMP suppliers, having an independent reference spectrum reduces the risk of receiving a mislabeled or incorrect isomer, which is a documented challenge in research‑grade chemical supply chains.

Spectral Identity
Reported
Unique ¹H NMR fingerprint in SpectraBase (ID 3AlzXOyEPGA)
Enables unambiguous isomer identity confirmation
Reference spectrum aids QC acceptance testing
Analytical characterization Identity verification Quality control

1-[3-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline – Application Scenarios


PON2 Chemical Probe Development

Given the established PON2 inhibitory activity of the triazoloquinoline chemotype (TQ416 EC₅₀ ~400 nM) [1] and the recent SAR expansion demonstrating nanomolar potency for optimized 1‑substituted analogs [2], the meta‑CF₃‑phenyl derivative is a prime candidate for inclusion in PON2‑targeted screening libraries. Its substitution pattern may confer a binding mode distinct from TQ416, enabling exploration of non‑competitive inhibition mechanisms and contributing to the development of chemical probes with improved selectivity over related paraoxonase isoforms.

Anti-Inflammatory and Analgesic Lead Identification

The triazoloquinoline scaffold has demonstrated in‑vivo anti‑inflammatory and analgesic activity in carrageenan‑induced paw edema and acetic acid‑induced writhing models [1]. While these data are derived from structural analogs, the patent emphasis on CF₃ substitution as a preferred feature [2] positions the meta‑CF₃‑phenyl derivative as a high‑priority compound for follow‑up screening in COX‑dependent and COX‑independent inflammation assays, particularly where modulation of NF‑κB signaling is implicated.

Fragment-Based Drug Discovery Starting Point

With a molecular weight of 313.28 Da, a logP of 4.87, and a low rotatable bond count (2), the compound adheres to fragment‑like physicochemical criteria [1]. Its three‑dimensional shape, as captured in the ZINC15 database [2], makes it suitable for structure‑based design campaigns targeting kinases, GPCRs, or epigenetic readers. The availability of both meta and para isomers from commercial suppliers allows for rapid isomeric SAR exploration without the need for de‑novo synthesis.

Isomeric Purity Reference Standard

The distinct ¹H NMR fingerprints of the meta and para isomers [1][2] enable their use as reference standards for isomeric purity determination. This application is relevant for CROs and pharmaceutical analytical departments that require authenticated samples to validate HPLC or NMR methods when scaling up synthetic routes to triazoloquinoline‑based drug candidates.

Application
Selection Property
Validation Focus
PON2 inhibitor screening studies
Scaffold chemotype validation
Isoform selectivity context
Inflammatory signaling pathway research
Reported anti-inflammatory model context
NF-κB modulation endpoints
Fragment-based lead discovery
Fragment-like physicochemical profile
Docking and crystallographic fit
Isomeric purity method validation
Distinct NMR fingerprint
QC acceptance testing
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